molecular formula C8H11NO2S B1611237 Methyl 5-isopropylthiazole-4-carboxylate CAS No. 81569-26-8

Methyl 5-isopropylthiazole-4-carboxylate

Cat. No. B1611237
CAS RN: 81569-26-8
M. Wt: 185.25 g/mol
InChI Key: MOYUJTBTBINSHM-UHFFFAOYSA-N
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Description

Methyl 5-isopropylthiazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a thiazole derivative that has been synthesized through various methods and has shown potential in various applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of α-Aminopyrrole Derivatives : Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, can be synthesized using a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This process involves reductive isoxazole ring-opening and 1,5-exo-dig cyclization, leading to pyrrole-containing products through intra/intermolecular azo coupling and carbenes insertion into CH and OH bonds under photolysis (Galenko et al., 2019).

  • Creation of Isoxazole-fused Heterocycles : The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate can lead to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate. This compound serves as a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate and further synthesis of isoxazole-fused heterocycles (Roy et al., 2004).

  • Novel Synthesis Methods : A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates involves the reaction of methyl 3-substituted 3-bromo-2-isocyanoacrylates(BICA) with hydrogen sulfide in the presence of triethylamine (Yamada et al., 1995).

Chemical and Physical Investigations

  • Structural and Spectral Studies : Research has been conducted on the structural, spectral, and theoretical properties of derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This includes NMR, FT-IR spectroscopy, and density functional theory (DFT) analysis, providing insights into the molecular structure and properties of such derivatives (Viveka et al., 2016).

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives : A novel approach for the synthesis of isoxazole-4-carboxylic acid derivatives through isomerization and catalysis has been developed. This method allows the synthesis of methyl oxazole-4-carboxylates and amides from isoxazoles, providing a new route for creating these derivatives (Serebryannikova et al., 2019).

  • Design and Biological Evaluation of Derivatives : Thiazoles derivatives like methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have been synthesized and tested for antiviral activity, demonstrating potential in the development of antiviral drugs (Mayhoub et al., 2011).

Miscellaneous Applications

  • Evaluation in Corrosion Inhibition : Thiazole-4-carboxylates have been evaluated for their properties as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications in corrosion prevention (El aoufir et al., 2020).

  • Synthesis and Antimicrobial Activity : Various derivatives have been synthesized and screened for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Paruch et al., 2021).

properties

IUPAC Name

methyl 5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYUJTBTBINSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515258
Record name Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81569-26-8
Record name Methyl 5-(1-methylethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-amino-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (2.15 g) (available from ABCR) in 30% hypophosphorus acid (53 ml) at −5° C. was added, slowly beneath the surface, maintaining the temperature between −5 and 0° C., sodium nitrite (1.6 g) and the mixture was stirred for a further 1 h at 0° C. The cooling bath was removed for 2 h, then replaced while a cool solution of sodium hydroxide (8.5 g) in water (100 ml) added slowly. The solution was neutralised by the addition of solid sodium hydrogencarbonate and extracted with diethyl ether (50 ml), then dried over sodium sulphate. The mixture was evaporated and purified by chromatography on silica gel eluting with a gradient of ethyl acetate in cyclohexane to give the title compound (1.9 g) as a yellow oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-isopropylthiazole-4-carboxylate
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